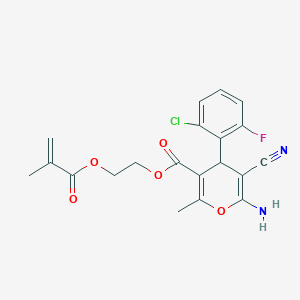

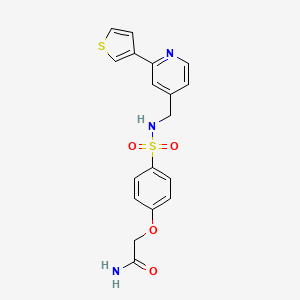

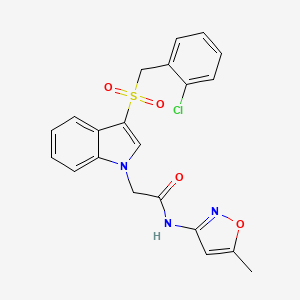

![molecular formula C6H4N4O3 B2517053 1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one CAS No. 22902-67-6](/img/structure/B2517053.png)

1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Several methods have been developed for the synthesis of imidazo[4,5-b]pyridine derivatives. For instance, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles with triethylamine has been reported . Another study describes the cyclocondensation of 1-substituted 1H-imidazol-5-amines with 3-nitro-4H-chromen-4-one to afford 6-nitro-3H-imidazo[4,5-b]pyridines, which are potential adenosine deaminase inhibitors . Additionally, a solid-phase synthesis approach has been used to create trisubstituted imidazo[4,5-b]pyridines from 2,4-dichloro-3-nitropyridine .

Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives has been elucidated using various techniques, including single-crystal X-ray diffraction. For example, the crystal structures of imidazo[1,2-a]pyridin-2-ylacetic acid and its metal complexes have been characterized, revealing 2D hydrogen-bonded networks and slight distortions in the hexa-coordinated environment around the metal ions . Similarly, the structures of transition metal complexes of the nitroxide 2,5-dihydro-4,5,5-trimethyl-2,2-bis(2-pyridyl)imidazole-1-oxyl have been determined, showing coordination of the ligand to the metal ion by two pyridine nitrogen donors and the oxygen atom of the nitroxide group .

Chemical Reactions Analysis

The nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one derivatives has been explored, leading to the formation of 5-nitro and 5,6-dinitro derivatives. These reactions are temperature-dependent and can also involve the replacement of halogen atoms by the nitro group . Furthermore, the synthesis of 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids has been achieved through nitration, alkylation, reduction, and reaction with itaconic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the thermal stability and magnetic properties of imidazo[1,2-a]pyridin-2-ylacetic acid metal complexes have been investigated, showing that the thermal stability varies with the metal ion, and the magnetic properties are determined by the distortion of the coordinated polyhedron . The magnetic measurements of transition metal complexes of a nitroxide imidazole derivative indicate strong antiferromagnetic interaction between the metal ion and the radical spin .

科学的研究の応用

Organic Synthesis and Catalysis

Heterocyclic N-oxide molecules, including derivatives of imidazo[4,5-B]pyridin-2-one, have demonstrated significant utility in organic synthesis and catalysis. These compounds serve as versatile synthetic intermediates due to their ability to form metal complexes and catalyze various chemical reactions. Their applications extend to asymmetric catalysis and synthesis, showcasing their importance in advanced chemistry and drug development investigations (Li et al., 2019).

Medicinal Chemistry

In medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold, closely related to 1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one, is recognized for providing various bioactive molecules. This includes kinase inhibitors like ponatinib, which have spurred interest in exploring new derivatives for therapeutic applications. The structural activity relationships (SAR) of these compounds are extensively studied to enhance their pharmacokinetic profiles and efficacy (Garrido et al., 2021).

Pharmacophore Design

The tri- and tetra-substituted imidazole scaffolds, integral to the design of selective inhibitors for various kinases, showcase the potential of imidazo[4,5-B]pyridin-2-one derivatives in drug discovery. These inhibitors target the mitogen-activated protein (MAP) kinase pathway, crucial for proinflammatory cytokine release, demonstrating the compound's relevance in developing new therapeutic agents (Scior et al., 2011).

Antimicrobial Applications

Research on nitroimidazole heterocycles, closely related to 1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one, indicates their wide range of potential applications in medicinal chemistry. These derivatives are actively explored for their antitumor, antibacterial, antifungal, and antiparasitic properties. Their synthetic versatility and efficacy in clinical settings highlight the compound's importance in developing new antimicrobial agents (Li et al., 2018).

作用機序

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .

特性

IUPAC Name |

5-nitro-1,3-dihydroimidazo[4,5-b]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c11-6-7-3-1-2-4(10(12)13)8-5(3)9-6/h1-2H,(H2,7,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAMXRHQYUGXOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC(=O)N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

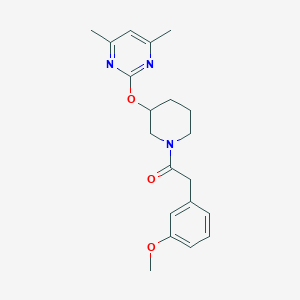

![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2516972.png)

![N-(5-chloro-2-methoxyphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

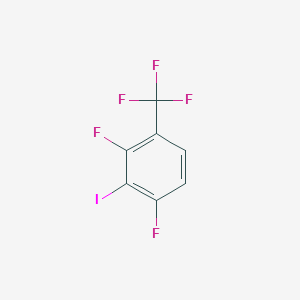

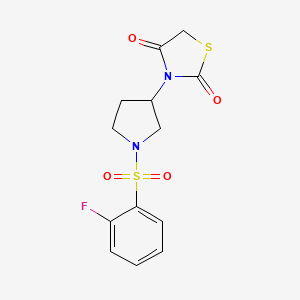

![Methyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2516982.png)

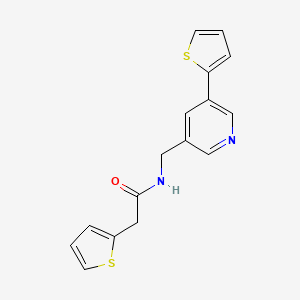

![N-(2-chloro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516987.png)

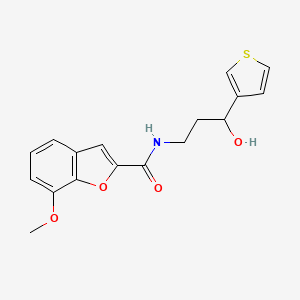

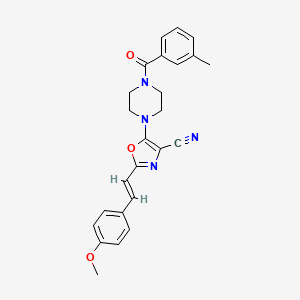

![N-(2-methoxyethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2516991.png)